4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid
Overview
Description
4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid is a heterocyclic compound with a thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C5H5NO3S, and it has a molecular weight of 159.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid typically involves the reaction of thioamides with α-halo acids under basic conditions. One common method includes the cyclization of 2-mercaptoacetic acid with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitro-substituted thiazole derivatives
Scientific Research Applications
4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid
Comparison: 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and ethyl-substituted counterparts. The presence of the thioxo group enhances its ability to undergo oxidation and reduction reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQECYBCSZSFGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623236 | |
Record name | 4-Methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57658-34-1 | |
Record name | 4-Methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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